Cas no 478-92-2 (8-hydroxymethyl-6-methyl-9,10-didehydro-ergolin-8-ol)

8-hydroxymethyl-6-methyl-9,10-didehydro-ergolin-8-ol structure
478-92-2 structure
Productnaam:8-hydroxymethyl-6-methyl-9,10-didehydro-ergolin-8-ol
CAS-nummer:478-92-2
MF:C16H18N2O2
MW:270.326323986053
CID:2014629
PubChem ID:12311156

8-hydroxymethyl-6-methyl-9,10-didehydro-ergolin-8-ol Chemische en fysische eigenschappen

Naam en identificatie

    • 8-hydroxymethyl-6-methyl-9,10-didehydro-ergolin-8-ol
    • 9-hydroxymethyl-7-methyl-4,6,6a,7,8,9-hexahydro-indolo[4,3-fg]quinolin-9-ol
    • Isopenniclavin
    • Isopenniclavine
    • (6aR,9R)-9-(hydroxymethyl)-7-methyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinoline-9-ol
    • Ergoline-8alpha-methanol, 9,10-dihydro-8-hydroxy-6-methyl-
    • J691.021A
    • Q27271756
    • 957F5HGG0I
    • ERGOLINE-8-METHANOL, 9,10-DIDEHYDRO-8-HYDROXY-6-METHYL-, (8.BETA.)-
    • UNII-957F5HGG0I
    • 8-(Hydroxymethyl)-6-methyl-9,10-didehydroergolin-8-ol
    • Ergoline-8-methanol, 9,10-didehydro-8-hydroxy-6-methyl-, (8beta)-
    • 9,10-DIDEHYDRO-8.BETA.-HYDROXY-6-METHYLERGOLINE-8-METHANOL
    • DTXSID60963945
    • 9,10-Didehydro-8-hydroxy-6-methylergoline-8-methanol (8beta)-
    • ERGOLINE-8.ALPHA.-METHANOL, 9,10-DIDEHYDRO-8-HYDROXY-6-METHYL-
    • 478-92-2
    • ERGOLINE-8ALPHA-METHANOL, 9,10-DIDEHYDRO-8-HYDROXY-6-METHYL-
    • 9,10-DIDEHYDRO-8BETA-HYDROXY-6-METHYLERGOLINE-8-METHANOL
    • (6aR,9R)-9-(hydroxymethyl)-7-methyl-4,6,6a,8-tetrahydroindolo(4,3-fg)quinolin-9-ol
    • (6aR,9R)-9-(hydroxymethyl)-7-methyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinolin-9-ol
    • Inchi: InChI=1S/C16H18N2O2/c1-18-8-16(20,9-19)6-12-11-3-2-4-13-15(11)10(7-17-13)5-14(12)18/h2-4,6-7,14,17,19-20H,5,8-9H2,1H3/t14-,16-/m1/s1
    • InChI-sleutel: KCHBNRCSCHMJFD-GDBMZVCRSA-N
    • LACHT: CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)(CO)O

Berekende eigenschappen

  • Exacte massa: 270.136827821g/mol
  • Monoisotopische massa: 270.136827821g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 1
  • Complexiteit: 438
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.1
  • Topologisch pooloppervlak: 59.5Ų
Aanbevolen leveranciers
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Changfu Chemical Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.